6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one
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Overview
Description
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a complex organic compound that features a boronic ester group and an oxazolo[4,5-b]pyridin-2(3H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the formation of the oxazolo[4,5-b]pyridin-2(3H)-one core followed by the introduction of the boronic ester group. One common method involves the reaction of a suitable pyridine derivative with a boronic acid or boronic ester under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The oxazolo[4,5-b]pyridin-2(3H)-one core may interact with various molecular targets, depending on the context of its use in biological or medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A similar compound with a pyridine core and a boronic ester group.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a methoxy group and a boronic ester group.
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a notable derivative in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane moiety , which enhances its reactivity and stability. The presence of the oxazole and pyridine rings contributes to its biological activity by potentially interacting with various biological targets.
- Inhibition of Inflammatory Pathways : Preliminary studies indicate that this compound may inhibit pro-inflammatory pathways. For instance, it has been shown to reduce NF-κB activity in response to inflammatory stimuli such as TNF-α and LPS (lipopolysaccharide), suggesting potential applications in treating inflammatory diseases .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
- Cellular Imaging : Its unique structure allows for applications in creating fluorescent probes for biological imaging. This capability aids researchers in visualizing cellular processes in real-time .
Applications in Research
The compound has been utilized in various research contexts:
- Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules, making it valuable for developing new pharmaceuticals and agrochemicals .
- Material Science : The compound is employed in developing advanced materials with enhanced properties such as durability and resistance to environmental factors.
Study 1: Anti-inflammatory Effects
A study evaluated the effects of the compound on human monocytes stimulated with LPS. The results indicated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and IFN-γ while enhancing IL-8 secretion. The data demonstrated an IC50 value of approximately 1 pM for these effects, indicating high potency .
Study 2: Fluorescent Probes
Research has shown that derivatives of this compound can be used to create fluorescent probes for cellular imaging. These probes allow real-time visualization of cellular processes, enhancing our understanding of cellular dynamics in various biological systems .
Comparative Analysis
Property/Activity | This compound | Other Similar Compounds |
---|---|---|
NF-κB Inhibition | Significant reduction (IC50 ~ 1 pM) | Varies; typically higher IC50 values |
Antioxidant Activity | Potentially present | Commonly observed |
Fluorescent Probe Capability | Yes | Limited in some compounds |
Properties
Molecular Formula |
C12H15BN2O4 |
---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H15BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8-9(14-6-7)15-10(16)17-8/h5-6H,1-4H3,(H,14,15,16) |
InChI Key |
IPOUZJBTKYCASX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)O3)N=C2 |
Origin of Product |
United States |
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